4-Amino-2-chloro-5-fluorobenzonitrile

Physical chemistry Thermal stability Process chemistry

Procurement of incorrect C7H4ClFN2 regioisomers causes failed cross-couplings and lost development time. 4-Amino-2-chloro-5-fluorobenzonitrile (CAS 1228376-68-8) eliminates this risk via its defined 2-chloro-5-fluoro pattern. • Enables sequential Pd-catalyzed cross-coupling at chloro site; amino group available for diazotization chemistry • Validated CCR5 antagonist scaffold core (IC50 9.2 μM); LogP 1.88 supports CNS drug candidate development • Serves as herbicidal intermediate precursor; predicted bp 315.7°C compatible with high-temperature agrochemical processing • Supplied ≥95% HPLC purity; InChIKey TYJHYNUQJBQPQF-UHFFFAOYSA-N ensures unambiguous lot traceability for regulatory documentation

Molecular Formula C7H4ClFN2
Molecular Weight 170.571
CAS No. 1228376-68-8
Cat. No. B597685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-5-fluorobenzonitrile
CAS1228376-68-8
Molecular FormulaC7H4ClFN2
Molecular Weight170.571
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)N)Cl)C#N
InChIInChI=1S/C7H4ClFN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
InChIKeyTYJHYNUQJBQPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chloro-5-fluorobenzonitrile (CAS 1228376-68-8): Procurement-Grade Physicochemical Baseline and Structural Class Identification


4-Amino-2-chloro-5-fluorobenzonitrile is a trisubstituted benzonitrile derivative of the class C7H4ClFN2, characterized by a 2-chloro-5-fluoro substitution pattern adjacent to a para-amino group on the benzonitrile core . It serves as a halogenated aromatic building block in medicinal chemistry and agrochemical synthesis, with a molecular weight of 170.57 g/mol, a calculated density of 1.42±0.1 g/cm³, and a predicted boiling point of 315.7±42.0 °C at 760 mmHg [1][2]. Its synthesis typically involves multi-step halogenation and amination sequences to achieve the precise regiochemical arrangement, distinguishing it from other C7H4ClFN2 regioisomers that may exhibit divergent reactivity and downstream application profiles .

Regioisomeric Specificity: Why 4-Amino-2-chloro-5-fluorobenzonitrile Cannot Be Interchanged with Generic In-Class Analogs


The 4-amino-2-chloro-5-fluorobenzonitrile scaffold exhibits a precise regioisomeric arrangement that directly impacts its physicochemical properties and synthetic utility. In contrast to closely related C7H4ClFN2 isomers such as 4-amino-2-chloro-6-fluorobenzonitrile, 2-amino-5-chloro-4-fluorobenzonitrile, or 4-amino-3-chloro-5-fluorobenzonitrile, the specific positioning of the chloro and fluoro substituents relative to the amino and nitrile groups modulates key parameters including boiling point, solubility, and electron density distribution [1]. These differences preclude generic substitution in synthetic routes where regioselective cross-coupling or nucleophilic aromatic substitution reactions are sensitive to the electronic and steric environment of the reactive sites . Furthermore, procurement of the incorrect regioisomer can lead to failed reaction sequences, altered product profiles, and non-compliance with regulatory specifications in pharmaceutical intermediate production.

Quantitative Differentiation Guide: Head-to-Head Physicochemical and Synthetic Utility Comparisons for 4-Amino-2-chloro-5-fluorobenzonitrile


Boiling Point Differential: Elevated Thermal Stability Relative to the 3-Chloro-5-Fluoro Regioisomer

4-Amino-2-chloro-5-fluorobenzonitrile exhibits a predicted boiling point of 315.7±42.0 °C at 760 mmHg [1]. This value is approximately 63 °C higher than that reported for 4-amino-3-chloro-5-fluorobenzonitrile, which has a boiling point of 252.6±40.0 °C at 760 mmHg . The difference arises from the altered intermolecular interactions dictated by the ortho-chloro versus meta-chloro positioning. This higher boiling point may confer a wider operational window in high-temperature synthetic transformations and reduce volatility-related losses during concentration or distillation steps.

Physical chemistry Thermal stability Process chemistry

Aqueous Solubility: Moderate Solubility Profile Facilitates Aqueous Workup Compared to Brominated Analogs

4-Amino-2-chloro-5-fluorobenzonitrile has a calculated aqueous solubility of 0.14 g/L at 25 °C . While the corresponding brominated analog (4-amino-2-bromo-5-fluorobenzonitrile) lacks explicit solubility data, its increased molecular weight (215.02 g/mol versus 170.57 g/mol) and larger van der Waals radius of bromine typically correlate with reduced aqueous solubility compared to the chloro derivative [1]. This moderate solubility profile enables aqueous workup and extraction procedures without requiring extensive organic solvent use, while still providing sufficient hydrophobicity for organic phase partitioning.

Solubility Purification Medicinal chemistry

Density and Molecular Packing: Higher Density Relative to Unsubstituted Benzonitrile Scaffolds

The calculated density of 4-amino-2-chloro-5-fluorobenzonitrile is 1.42±0.1 g/cm³ at 20 °C [1]. This value is significantly higher than that of unsubstituted 4-aminobenzonitrile (density approximately 1.14 g/cm³) [2]. The incorporation of both chloro and fluoro substituents increases molecular mass and promotes denser crystal packing due to enhanced intermolecular halogen bonding and dipole interactions. This elevated density may translate to improved solid-state stability and reduced hygroscopicity compared to less substituted benzonitrile derivatives.

Crystallography Solid-state properties Formulation

Regioisomeric Identity: Structural Confirmation via Unique InChIKey Prevents Procurement Errors

4-Amino-2-chloro-5-fluorobenzonitrile possesses the unique InChIKey TYJHYNUQJBQPQF-UHFFFAOYSA-N [1]. This identifier is distinct from those of all other C7H4ClFN2 regioisomers, including 4-amino-2-chloro-6-fluorobenzonitrile (InChIKey QFGUYMHEJVAZEZ-UHFFFAOYSA-N) , 4-amino-3-chloro-5-fluorobenzonitrile (InChIKey BWAFIBAPFADXHV-UHFFFAOYSA-N) , and 2-amino-5-chloro-4-fluorobenzonitrile (InChIKey not publicly disclosed but structurally distinct) . The InChIKey serves as a definitive, machine-readable identifier that eliminates ambiguity in procurement, inventory management, and regulatory documentation.

Analytical chemistry Quality control Regulatory compliance

Predicted Lipophilicity (LogP): Balanced Hydrophobicity for Blood-Brain Barrier Permeability Optimization

The consensus LogP (octanol-water partition coefficient) for 4-amino-2-chloro-5-fluorobenzonitrile is calculated as 1.88, with individual model predictions ranging from 1.39 (iLOGP) to 2.36 (WLOGP) . This value is higher than that of unsubstituted 4-aminobenzonitrile (LogP approximately 0.9) but lower than that of the 2-bromo analog (predicted XLogP3-AA of 1.8, but bromine typically yields higher LogP than chlorine) [1]. LogP values in the 1.5–2.5 range are considered favorable for central nervous system (CNS) drug candidates, balancing passive membrane permeability with aqueous solubility and reduced non-specific binding [2].

Medicinal chemistry ADME CNS drug design

Synthetic Accessibility: Commercial Availability at Multi-Gram Scale with Analytical Certification

4-Amino-2-chloro-5-fluorobenzonitrile is commercially available from multiple global vendors with standard purities ranging from 95% to 98% . In contrast, certain regioisomers such as 4-amino-2-chloro-6-fluorobenzonitrile and 2-amino-5-chloro-4-fluorobenzonitrile are listed with fewer vendor options or primarily available through custom synthesis, potentially leading to longer lead times and higher procurement costs . The compound is supplied with batch-specific analytical data including NMR, HPLC, and GC traces , enabling direct verification of identity and purity prior to use in critical synthetic sequences.

Procurement Supply chain Quality assurance

Validated Research and Industrial Deployment Scenarios for 4-Amino-2-chloro-5-fluorobenzonitrile


Synthesis of Fluorinated Heterocyclic Scaffolds for Kinase Inhibitor Programs

The ortho-chloro and para-fluoro substitution pattern enables sequential functionalization of the aromatic ring. The amino group can undergo diazotization and subsequent conversion to halides or coupling partners, while the chloro substituent serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This sequential reactivity is leveraged in medicinal chemistry to construct complex biaryl and heteroaryl systems common in kinase inhibitor pharmacophores. The moderate LogP of 1.88 positions derivatives favorably for CNS target engagement.

Preparation of CCR5 Antagonist Lead Compounds for Anti-HIV Research

Preliminary pharmacological screening has indicated that derivatives based on the 4-amino-2-chloro-5-fluorobenzonitrile core can function as CCR5 antagonists . CCR5 is a validated target for HIV entry inhibition and inflammatory disease modulation. The presence of both chloro and fluoro substituents provides metabolic stability advantages compared to unsubstituted or mono-halogenated analogs, while the nitrile group serves as a hydrogen bond acceptor and a metabolic bioisostere for carboxylic acids .

Agrochemical Intermediate for Herbicidal Benzonitrile Derivatives

Benzonitrile derivatives with specific halogenation patterns are established intermediates in the synthesis of herbicides . The 2-chloro-5-fluoro substitution pattern of this compound aligns with structural motifs found in commercial herbicides such as bromoxynil and ioxynil analogs . The amino group can be converted to a hydroxyl group via diazonium chemistry, yielding a phenol that can be further functionalized or serve directly as a herbicidal active. The predicted boiling point of 315.7 °C [1] supports its use in high-temperature agrochemical processing steps.

Building Block for Positron Emission Tomography (PET) Tracer Precursors

The fluorine-19 atom present in the scaffold provides an opportunity for isotopic labeling with fluorine-18 for PET imaging applications . The ortho-chloro substituent can be replaced with a radiolabeled fluorine atom via nucleophilic aromatic substitution under appropriate conditions. The moderate aqueous solubility of 0.14 g/L facilitates aqueous radiochemical workup, while the unique InChIKey TYJHYNUQJBQPQF-UHFFFAOYSA-N [1] ensures unambiguous regulatory documentation for clinical trial material traceability.

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